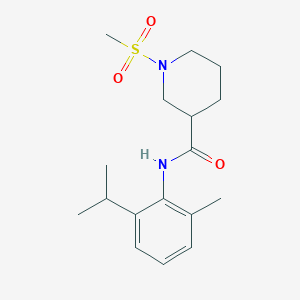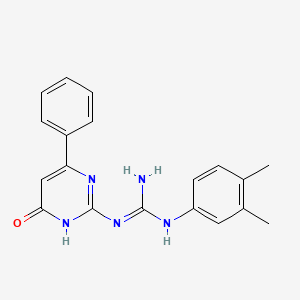![molecular formula C18H22N4O2 B6061135 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide](/img/structure/B6061135.png)
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide, also known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is widely used in scientific research as a tool to study the function of glutamate receptors in the central nervous system.
Wirkmechanismus
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide acts as a competitive antagonist of AMPA and kainate glutamate receptors by binding to the ligand-binding domain of the receptor. By blocking the binding of glutamate to the receptor, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide prevents the influx of cations into the postsynaptic neuron, which is necessary for the generation of an action potential. This results in the inhibition of fast synaptic transmission mediated by AMPA and kainate receptors.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects in the central nervous system. By blocking AMPA and kainate receptors, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can inhibit the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can also induce seizures and epileptiform activity by blocking the inhibitory effects of GABAergic interneurons. Moreover, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide is a widely used pharmacological tool in neuroscience research due to its high potency and selectivity for AMPA and kainate receptors. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can be used to investigate the role of glutamate receptors in various physiological and pathological processes, and to screen for potential therapeutic agents for neurodegenerative diseases. However, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has some limitations in lab experiments. For example, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide cannot distinguish between different subtypes of AMPA and kainate receptors, which may have different functions and pharmacological properties. Moreover, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide has a short half-life and may be rapidly metabolized in vivo, which may limit its use in animal models.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide and glutamate receptors. One direction is to develop more selective and potent antagonists for specific subtypes of AMPA and kainate receptors, which may have therapeutic potential for various neurological and psychiatric disorders. Another direction is to investigate the role of glutamate receptors in the pathogenesis of neurodegenerative diseases, and to develop novel therapeutic strategies targeting glutamate receptors. Moreover, the development of new imaging techniques and biomarkers may facilitate the diagnosis and treatment of glutamate-related disorders in the future.
Synthesemethoden
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can be synthesized by the condensation of 2,3-dichloroquinoxaline with N-boc-pyrrolidine-3-carboxylic acid followed by deprotection of the Boc group with TFA. The resulting compound is then treated with 2,2-dimethylpropylamine to yield N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide is widely used as a pharmacological tool to study the function of glutamate receptors in the central nervous system. Glutamate is the major excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide is a competitive antagonist of AMPA and kainate glutamate receptors, which are responsible for fast synaptic transmission. By blocking these receptors, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide can be used to investigate the role of glutamate receptors in various physiological and pathological processes, such as synaptic plasticity, epilepsy, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)11-22-10-13(9-16(22)23)21-17(24)12-4-5-14-15(8-12)20-7-6-19-14/h4-8,13H,9-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFYIPGJGPQHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]quinoxaline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B6061052.png)
![N-1,3-benzothiazol-2-yl-2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061054.png)
![3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
![1-(4-bromophenyl)-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061076.png)
![1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6061077.png)
![{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B6061083.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061087.png)
![1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B6061097.png)
![ethyl 4-[(1-isopropyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6061102.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-furyl(phenyl)methyl]propanamide](/img/structure/B6061121.png)
![2-[4-(2,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6061126.png)
![N'-[(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B6061129.png)
